2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol
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Overview
Description
2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol is an organic compound characterized by the presence of bromine atoms and an allyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol typically involves the bromination of a precursor compound. One common method involves the reaction of 2-butene-1,4-diol with bromine in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and high yield. The choice of brominating agents and reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated alcohols or ketones, while reduction can produce debrominated alcohols.
Scientific Research Applications
2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through bromination and substitution reactions.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The allyl ether group can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-2-butene-1,4-diol: Similar in structure but lacks the allyl ether group.
2,3-Dibromo-1,4-butanediol: Another brominated diol with different reactivity and applications.
Uniqueness
2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol is unique due to the presence of both bromine atoms and an allyl ether group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Properties
CAS No. |
100362-77-4 |
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Molecular Formula |
C7H10Br2O2 |
Molecular Weight |
285.96 g/mol |
IUPAC Name |
2,3-dibromo-4-prop-2-enoxybut-2-en-1-ol |
InChI |
InChI=1S/C7H10Br2O2/c1-2-3-11-5-7(9)6(8)4-10/h2,10H,1,3-5H2 |
InChI Key |
PKTDYOPMZSNAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(=C(CO)Br)Br |
Origin of Product |
United States |
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